Cas no 28867-76-7 ((E,E)-bis(phenylmethylidene)hydrazine)

(E,E)-bis(phenylmethylidene)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone, [C(E)]-
- BENZALDEHYDE AZINE
- (1E,2E)-1,2-dibenzylidenehydrazine
- (E,E)-benzalazine
- benzalazine
- benzaldehyde benzylidenehydrazone
- BENZYLIDENE AZINE
- DIBENZALHYDRAZINE
- dibenzylidenehydrazine
- EUSOLEX T-ECO
- EUSOLEX T-S
- N,N'-DIBENZALHYDRAZINE
- s-trans-N(1),N(2)-bis(benzylidene)azine
- trans,trans-Benzalazine
- (E,E)-bis(phenylmethylidene)hydrazine
- Benzylideneazine
- Benzaldehyde, 2-(phenylmethylene)hydrazone
- CHEMBL3199194
- 588-68-1
- NSC-3269
- BENZALDEHYDEAZINE
- AE-641/00788022
- Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone,[c(E)]-
- 1-Benzaldehyde Azine
- Benzaldehyde, (phenylmethylene)hydrazone
- F0777-1172
- A832049
- CHEBI:108138
- Benzaldazin
- 1,2-Di(benzylidene)hydrazine
- BS-17164
- CS-0166824
- (E)-N-[(E)-Benzylideneamino]-1-phenylmethanimine
- Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]-
- AKOS001043099
- 1,4-Diphenyl-2,3-diaza-1,3-butadiene
- Z56869044
- NCGC00246047-01
- benzaldehyde [(1E)-phenylmethylene]hydrazone
- Benzaldehyde [(E)-phenylmethylidene]hydrazone
- NSC 3269
- Benzaldazine
- Benzaldehyde, azine
- Eusolex 6653
- CWLGEPSKQDNHIO-JOBJLJCHSA-N
- N-(benzylideneamino)-1-phenylmethanimine
- N,N'-DIBENZYLIDENE-HYDRAZINE
- MFCD00016876
- G68LHD5XNY
- InChI=1/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12
- EN300-11689200
- N-[(E)-benzylideneamino]-1-phenyl-methanimine
- Dibenzalazine
- benzaldehyde, [(1E)-phenylmethylene]hydrazone
- AKOS025310008
- bis(phenylmethylidene)hydrazine
- MLS001004856
- Benzaldehyde [phenylmethylidene]hydrazone #
- 1,2-Dibenzylidenehydrazine
- NSC3269
- 28867-76-7
- EN300-1644587
- 1,4-Diphenylformalazine
- SMR000348448
- B0006
-
- MDL: MFCD00016876
- Inchi: InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12+
- InChI Key: CWLGEPSKQDNHIO-JOBJLJCHSA-N
- SMILES: C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2
Computed Properties
- Exact Mass: 208.10000
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 24.7Ų
- Surface Charge: 0
- XLogP3: 3.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.1345 (rough estimate)
- Melting Point: 92-93 °C(lit.)
- Boiling Point: 337.46°C (rough estimate)
- Refractive Index: 1.6152 (estimate)
- PSA: 24.72000
- LogP: 3.13960
- Solubility: Not determined
(E,E)-bis(phenylmethylidene)hydrazine Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(E,E)-bis(phenylmethylidene)hydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(E,E)-bis(phenylmethylidene)hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644587-5.0g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95% | 5.0g |
$21.0 | 2023-07-10 | |
Enamine | EN300-1644587-10.0g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95% | 10.0g |
$22.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1232494-1g |
Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]- |
28867-76-7 | 99% | 1g |
$140 | 2024-06-06 | |
TRC | B183748-10g |
Benzalazine |
28867-76-7 | 10g |
$ 65.00 | 2022-06-07 | ||
Life Chemicals | F0777-1172-2.5g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Enamine | EN300-1644587-0.1g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
Enamine | EN300-1644587-0.25g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95% | 0.25g |
$19.0 | 2023-07-10 | |
Life Chemicals | F0777-1172-0.25g |
(E,E)-bis(phenylmethylidene)hydrazine |
28867-76-7 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216811-25g |
(E),(E)-Benzalazine |
28867-76-7 | 98% | 25g |
¥1222.00 | 2024-05-20 | |
A2B Chem LLC | AF28566-5g |
Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]- |
28867-76-7 | 99% | 5g |
$45.00 | 2024-04-20 |
(E,E)-bis(phenylmethylidene)hydrazine Related Literature
-
Daniel N. Crisan,Oliver Creese,Ranadeb Ball,Jose Luis Brioso,Ben Martyn,Javier Montenegro,Francisco Fernandez-Trillo Polym. Chem. 2017 8 4576
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Javad Safari,Leila Javadian RSC Adv. 2015 5 104973
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Basudeb Basu,Samir Kundu New J. Chem. 2014 38 3367
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Yanis Toledano-Maga?a,Ruth Meléndrez-Luévano,Marisol Navarro-Olivarria,Juan Carlos García-Ramos,Marcos Flores-Alamo,Luis Ortiz-Frade,Lena Ruiz-Azuara,Blanca M. Cabrera-Vivas Med. Chem. Commun. 2014 5 989
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Tai-Shen Hsiao,Po-Chiao Huang,Li-Yang Lin,Deng-Jie Yang,Jin-Long Hong Polym. Chem. 2015 6 2264
Additional information on (E,E)-bis(phenylmethylidene)hydrazine
(E,E)-bis(phenylmethylidene)hydrazine (CAS No. 28867-76-7): A Comprehensive Overview
(E,E)-bis(phenylmethylidene)hydrazine, with the CAS number 28867-76-7, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound, also known as 1,2-bis(phenylmethylene)hydrazine, has garnered considerable attention due to its unique structural properties and potential applications in various scientific and industrial domains.
The molecular structure of (E,E)-bis(phenylmethylidene)hydrazine consists of two phenylmethylene groups attached to a hydrazine core. The E,E configuration indicates that both double bonds are in the trans position, which imparts specific stereochemical characteristics to the molecule. This configuration is crucial for its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
Recent studies have highlighted the versatility of (E,E)-bis(phenylmethylidene)hydrazine in various chemical reactions. For instance, it has been used as a key intermediate in the synthesis of heterocyclic compounds, which are fundamental building blocks in pharmaceuticals and agrochemicals. The hydrazine moiety can undergo a variety of transformations, including condensation reactions, cycloadditions, and oxidative processes, leading to the formation of complex molecular architectures.
In the realm of medicinal chemistry, (E,E)-bis(phenylmethylidene)hydrazine has shown promise as a scaffold for the development of new therapeutic agents. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For example, studies have explored its activity against kinases, proteases, and G protein-coupled receptors (GPCRs), which are important targets in cancer, neurodegenerative disorders, and cardiovascular diseases.
The pharmacological properties of (E,E)-bis(phenylmethylidene)hydrazine have been investigated through both in vitro and in vivo experiments. In vitro assays have revealed its ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. In vivo studies using animal models have further validated its therapeutic potential by demonstrating its efficacy in reducing tumor growth and improving survival rates.
Beyond its direct biological activity, (E,E)-bis(phenylmethylidene)hydrazine has also been utilized as a ligand for metal complexes. These complexes exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science. For instance, metal complexes derived from (E,E)-bis(phenylmethylidene)hydrazine have been employed as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high selectivity.
The synthesis of (E,E)-bis(phenylmethylidene)hydrazine can be achieved through several routes, including condensation reactions between phenylacetaldehyde and hydrazine hydrate under controlled conditions. The choice of solvent and reaction temperature plays a critical role in achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In conclusion, (E,E)-bis(phenylmethylidene)hydrazine (CAS No. 28867-76-7) is a multifaceted compound with significant implications for organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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